3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid is an organic compound characterized by the molecular formula . This compound features a furan ring with a methoxycarbonyl substituent and a prop-2-enoic acid moiety. It is primarily studied for its potential applications in organic synthesis, biological research, and industrial processes.
The compound is classified as a derivative of furan, a heterocyclic organic compound. Its structure includes functional groups that are significant in various chemical reactions, making it a valuable building block in organic synthesis. The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and American Elements .
The synthesis of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid typically involves multiple steps:
In industrial settings, these synthetic routes may be scaled up using continuous flow reactors to enhance yield and purity. Implementing green chemistry principles—such as using environmentally friendly solvents and catalysts—can also improve sustainability in production.
The molecular structure of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid can be described as follows:
The structural representation can be depicted using SMILES notation: COC(=O)C1=COC(=C1)C=CC(=O)O
.
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid can participate in several chemical reactions:
These reactions are essential for synthesizing various derivatives that could have specific applications in pharmaceuticals and materials science.
The mechanism of action for 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid primarily involves its interaction with biological targets. It may act as an enzyme inhibitor by binding to active sites on enzymes, thus modulating metabolic pathways. The specific molecular targets depend on the context of its application, such as in enzyme studies or metabolic research.
Key chemical properties include:
These properties are crucial for understanding the handling and application of the compound in laboratory settings .
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid has several scientific applications:
This versatility makes it an important compound in both academic research and industrial applications.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: